molecular formula C15H11F3N6O B2888833 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea CAS No. 941965-10-2

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea

Cat. No.: B2888833
CAS No.: 941965-10-2
M. Wt: 348.289
InChI Key: KKTORNUBVKHPPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea is a useful research compound. Its molecular formula is C15H11F3N6O and its molecular weight is 348.289. The purity is usually 95%.
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Scientific Research Applications

Crystallography and Structural Analysis

Studies on benzoylurea pesticides, like flufenoxuron, and other related compounds offer insights into crystal structure analysis, showcasing how dihedral angles, hydrogen bonding, and three-dimensional architecture contribute to their physicochemical properties and biological activities. The crystal structure of flufenoxuron, for instance, reveals N—H⋯O hydrogen bonds forming inversion dimers, packed into chains by F⋯F contacts, which are crucial for understanding the interaction mechanisms of similar compounds (Youngeun Jeon et al., 2014).

Gelation and Rheology

Research on low molecular weight salt hydrogelators, including urea derivatives, demonstrates how the morphology and rheology of gels can be tuned by the identity of anions. This has implications for developing materials with specific physical properties, indicating a potential application of similar compounds in material science and engineering (G. Lloyd & J. Steed, 2011).

Phosphorus–Fluorine Chemistry

The synthesis and properties of heterocyclic fluorophosphoranes highlight the relevance of fluorine chemistry in the development of novel compounds with potential applications in pharmaceuticals and agrochemicals. The study showcases the preparation of these compounds and their structural investigation, providing a foundation for future research on fluorine-containing urea derivatives (R. E. Dunmur & R. Schmutzler, 1971).

Antipathogenic Activity

Thiourea derivatives, including those with fluorophenyl groups, have been explored for their antipathogenic activities, particularly against bacterial cells in both free and adherent states. This suggests potential applications of similar compounds in developing antimicrobial agents with antibiofilm properties, highlighting the importance of structural variation for bioactivity enhancement (Carmen Limban et al., 2011).

Enantioselective Anion Receptors

The study of atropisomeric (thio)ureas as neutral enantioselective anion receptors for amino acid derivatives underscores the significance of structural design in developing receptors and catalysts for chiral recognition and separation processes. This research offers a foundation for the application of similar urea derivatives in asymmetric synthesis and catalysis (C. Roussel et al., 2006).

Properties

IUPAC Name

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N6O/c16-9-1-3-10(4-2-9)20-15(25)19-8-14-21-22-23-24(14)11-5-6-12(17)13(18)7-11/h1-7H,8H2,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTORNUBVKHPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.